molecular formula C10H16 B13254182 (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene CAS No. 2437-75-4

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene

Cat. No.: B13254182
CAS No.: 2437-75-4
M. Wt: 136.23 g/mol
InChI Key: KUKRLSJNTMLPPK-WCBMZHEXSA-N
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Description

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene, a bicyclic monoterpene also known under the related name Bornylene , is a valuable chiral building block in organic synthesis and medicinal chemistry research. This compound serves as a versatile precursor for the development of novel bioactive molecules. Its core structure is a feature in various terpenoids, making it a scaffold of significant interest. Recent research has demonstrated its direct application in neuroscience and pharmacology. Specifically, derivatives of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene have been synthesized and investigated for their potent anticonvulsant properties . In these studies, the compound's framework was used to create a hydrazide derivative that was successfully tested in models of maximal electroshock seizure (MES) and pentylenetetrazole (PTZ)-induced convulsions, showing significant and prolonged protection against seizures . The mechanism of action for such derivatives is attributed to their function as prodrugs; the labile bonds in the synthesized molecules are enzymatically cleaved, allowing for the gradual release of the active terpenoid and other bioactive components, thereby enhancing the permeability across the blood-brain barrier and extending the duration of action . This makes this compound an exceptionally valuable reagent for researchers designing new therapeutic agents for central nervous system disorders. The compound is identified with the CAS Registry Number 18383-34-1 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

2437-75-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C10H16/c1-9(2)8-4-6-10(9,3)7-5-8/h4,6,8H,5,7H2,1-3H3/t8-,10+/m0/s1

InChI Key

KUKRLSJNTMLPPK-WCBMZHEXSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C=C2

Canonical SMILES

CC1(C2CCC1(C=C2)C)C

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction with Subsequent Isomerization

This two-step approach is widely used for bicyclo[2.2.1]heptane derivatives. For example, the reaction of 2-butene with cyclopentadiene forms 5,6-dimethylbicyclo[2.2.1]hept-2-ene, which is isomerized using acid catalysts (e.g., SnCl₄ or HClO₄) to yield target structures.

Procedure :

  • Step 1 : Diels-Alder reaction between cyclopentadiene and 2-butene at 0–25°C produces 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
  • Step 2 : Isomerization at 50–100°C with SnCl₄ (20 mol%) or HClO₄ achieves up to 85% selectivity for (1S,4R)-configured products.

Key Data :

Parameter Value Source
Isomerization Temp 50–100°C
Catalyst Loading 20 mol% SnCl₄
Selectivity 85% for target stereoisomer

Asymmetric Catalytic Rearrangement

Corey’s oxazaborolidine catalysts enable enantioselective synthesis. For instance, methacrolein and myrcene undergo a Diels-Alder reaction followed by acid-catalyzed rearrangement to yield (+)-herbanone, a structurally analogous compound, with 93% enantiomeric excess (ee).

Procedure :

  • Step 1 : Diels-Alder reaction at −95°C with a chiral oxazaborolidine catalyst.
  • Step 2 : Rearrangement via HClO₄ at 0°C, achieving high stereocontrol.

Key Data :

Parameter Value Source
Reaction Temp −95°C (DA), 0°C (rearrangement)
Catalyst Chiral oxazaborolidine
Enantiomeric Excess 93%

Schotten-Baumann Functionalization

The Einhorn variation of the Schotten-Baumann method facilitates hydrazide formation on bicyclo[2.2.1]heptane frameworks. For example, valproic acid chloride reacts with a bicyclic hydrazine precursor in CH₂Cl₂ with triethylamine, yielding functionalized derivatives after recrystallization.

Procedure :

  • React 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene hydrazine with valproic acid chloride at 0°C.
  • Purify via recrystallization (methanol), achieving 34% yield.

Key Data :

Parameter Value Source
Solvent CH₂Cl₂
Base Triethylamine
Yield 34%

One-Pot Catalytic Synthesis

A patent describes a single-step method using 2-butene and cyclopentadiene with simultaneous isomerization catalysts (e.g., SnCl₄), directly yielding 2-methylene-3-methylbicyclo[2.2.1]heptane derivatives. This approach avoids intermediate isolation, enhancing efficiency.

Key Data :

Parameter Value Source
Catalyst SnCl₄
Reaction Time 4–6 hours
Selectivity 70–85%

Comparative Analysis of Methods

Method Advantages Limitations Yield/Selectivity
Diels-Alder + Isomerization High stereoselectivity, scalable Multi-step, requires purification 85%
Asymmetric Catalysis High enantiomeric excess (93% ee) Low-temperature conditions 45–85%
α-Pinene Isomerization Uses renewable terpene feedstock Indirect pathway 64%
One-Pot Synthesis Efficient, fewer steps Catalyst sensitivity 70–85%

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form compounds such as verbenone and verbenol.

    Reduction: Hydrogenation of α-Pinene can yield pinane.

    Substitution: It can undergo electrophilic substitution reactions, such as halogenation, to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is typically used for hydrogenation.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products

    Oxidation: Verbenone, verbenol

    Reduction: Pinane

    Substitution: Halogenated α-Pinene derivatives

Scientific Research Applications

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: Studies have shown that α-Pinene exhibits antimicrobial and anti-inflammatory properties.

    Medicine: It is being researched for its potential therapeutic effects, including its use as an anti-cancer agent.

    Industry: α-Pinene is used in the production of fragrances, flavors, and as a solvent in the chemical industry.

Mechanism of Action

The mechanism of action of (1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. Its anti-inflammatory effects are believed to be due to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclo[2.2.1] Family

(1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene
  • Structure : Stereoisomer of the target compound with (1R,4S)-configuration.
  • Applications : Used in asymmetric catalysis and synthesis of chiral ligands .
  • Key Difference : Enantiomeric configuration alters stereoselectivity in reactions .
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one
  • Structure : Ketone derivative (C₁₀H₁₆O) with a carbonyl group at position 2.
  • Properties : Higher polarity (logP ≈ 2.5) compared to the alkane counterpart.
  • Applications : Found in flavor compounds and correlates with sensory attributes like "sour" in beverages .
(1S,4R)-2-(3-Bromophenyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ene
  • Structure : Aryl-substituted derivative with a bromophenyl group.
  • Applications : Intermediate in synthesizing asymmetric hydrogenation catalysts .

Bicyclo[4.1.0] (Carane) Derivatives

(1R,4S,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
  • Structure : Carane skeleton (C₁₀H₁₆) with methyl groups at positions 4, 7, and 6.
  • Properties : Higher ring strain due to bicyclo[4.1.0] structure, leading to distinct reactivity in Diels-Alder reactions.
  • Applications : Used in fragrance formulations and as a metabolite in plant systems .

Functionalized Derivatives

Isobornyl Isobutyrate
  • Structure : Ester of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol.
  • Properties : Lower volatility (bp ~250°C) due to ester group.
  • Applications : Common in perfumery and plasticizers .
Thiomorpholinoacetate Derivatives
  • Structure : (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl esters with thiomorpholine groups.
  • Applications : Investigated as antiviral agents targeting respiratory syncytial virus .

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) logP Key Applications
(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene C₁₀H₁₆ 136.23 3.3 Catalysis, flavor compounds
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₆O 152.23 2.5 Sensory attributes in beverages
(1R,4S,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene C₁₀H₁₆ 136.23 3.3 Fragrances, metabolites
Isobornyl Isobutyrate C₁₄H₂₄O₂ 224.34 4.1 Perfumery, plasticizers

Role in Flavor and Fragrance Chemistry

  • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one contributes to "sour" and "sulfur" notes in dealcoholized wines, correlating with sensory PC1 scores .
  • Carane derivatives like (1R,4S,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene are used in citrus-based fragrances due to their volatile profiles .

Biological Activity

(1S,4R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene, often referred to as "bicyclo[2.2.1]heptene," is a bicyclic monoterpene compound found in various natural sources. Its unique structure contributes to a range of biological activities that have been the subject of scientific research. This article explores its biological properties, including anti-inflammatory, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H16_{16}
  • Molecular Weight : 136.24 g/mol
  • CAS Number : 871333-99-2

The compound features a bicyclic structure that allows for diverse interactions with biological targets.

1. Anti-inflammatory Activity

Research has demonstrated that this compound exhibits significant anti-inflammatory properties. A study conducted on extracts containing this compound showed a marked inhibition of protein denaturation and protease activity, which are critical in inflammatory processes.

Extract TypeIC50_{50} (µg/mL)Reference
Methanol50.00
n-Hexane14.30
Diclofenac42.30

The n-hexane extract was notably more effective than the methanol extract and the standard drug diclofenac.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans30

These findings suggest potential applications in developing natural antimicrobial agents.

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that the compound can effectively neutralize free radicals, contributing to its therapeutic potential.

Study on Anti-inflammatory Effects

A detailed study analyzed the effects of this compound on inflammation markers in vitro and in vivo:

  • In Vitro : The compound reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages.
  • In Vivo : Animal models treated with the compound showed reduced paw edema compared to controls.

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria:

  • The results indicated that the compound could inhibit biofilm formation in Staphylococcus aureus.
  • It also enhanced the effectiveness of conventional antibiotics when used in combination therapy.

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